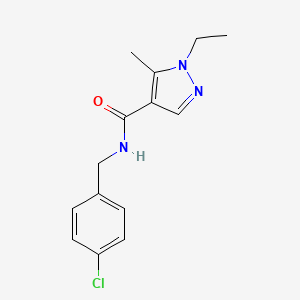

N-(4-chlorobenzyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide

CAS No.:

Cat. No.: VC14662688

Molecular Formula: C14H16ClN3O

Molecular Weight: 277.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H16ClN3O |

|---|---|

| Molecular Weight | 277.75 g/mol |

| IUPAC Name | N-[(4-chlorophenyl)methyl]-1-ethyl-5-methylpyrazole-4-carboxamide |

| Standard InChI | InChI=1S/C14H16ClN3O/c1-3-18-10(2)13(9-17-18)14(19)16-8-11-4-6-12(15)7-5-11/h4-7,9H,3,8H2,1-2H3,(H,16,19) |

| Standard InChI Key | MMFLTJSGORGLIW-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C(=C(C=N1)C(=O)NCC2=CC=C(C=C2)Cl)C |

Introduction

Molecular Characteristics

-

Molecular Formula: C14H16ClN3O

-

Molecular Weight: 277.749 g/mol

-

Canonicalized: True

Potential Biological Activities

While specific studies on N-(4-chlorobenzyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide are scarce, pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of a chlorobenzyl group may influence its interaction with biological targets, potentially enhancing its pharmacological profile.

Related Compounds

-

Ethyl 1-(4-chlorobenzyl)-5-methyl-1H-pyrazole-4-carboxylate: This compound is structurally similar but features an ester group instead of a carboxamide. It is used in scientific research and may exhibit different biological activities due to its functional group differences .

-

N~4~-[1-(4-Chlorobenzyl)-1H-pyrazol-3-yl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide: This compound includes a sulfonamide group, which can alter its biological activity compared to the carboxamide derivative.

Research Findings and Future Directions

Given the limited availability of specific research on N-(4-chlorobenzyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide, further studies are needed to explore its pharmacological potential. Molecular docking and in vitro assays could provide insights into its biological activities and potential therapeutic applications.

Future Research Directions

-

Synthesis Optimization: Developing efficient synthesis protocols to produce the compound in high yield and purity.

-

Biological Activity Screening: Evaluating the compound's activity against various biological targets to identify potential therapeutic applications.

-

Structure-Activity Relationship (SAR) Studies: Modifying the compound's structure to enhance its biological activity and pharmacokinetic properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume